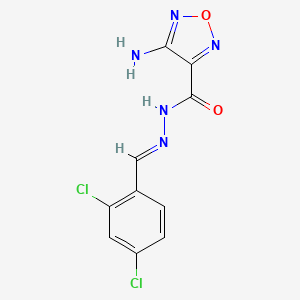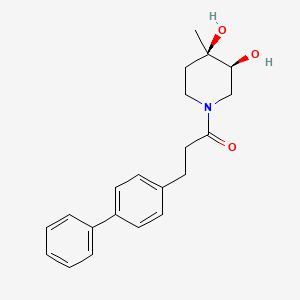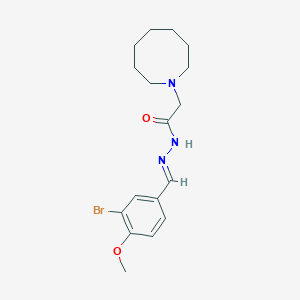
2,4,6-trinitrophenol - 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trinitrophenol - 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (1:1), commonly known as TNT-TMP, is a complex explosive compound that has been widely used in various military and industrial applications. This compound is highly explosive and has been known to cause severe damage to both property and human life. However, recent scientific research has shown that TNT-TMP has several potential applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
TNT-TMP has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. This inhibition leads to the disruption of cell division and ultimately cell death. Additionally, TNT-TMP has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
TNT-TMP has been shown to have several biochemical and physiological effects. In addition to its inhibition of DHFR, TNT-TMP has been shown to induce oxidative stress and DNA damage in cells. This can lead to the activation of various signaling pathways and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of TNT-TMP in lab experiments is its high potency. This allows for the use of relatively small amounts of the compound, which can reduce costs and increase efficiency. However, the high explosiveness of TNT-TMP can also pose a significant safety risk in lab settings. Additionally, the compound's instability and potential for degradation can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for the research and development of TNT-TMP. One area of focus is the development of more stable and less explosive derivatives of the compound. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for TNT-TMP and its derivatives could significantly improve its potential for use in various applications.
Métodos De Síntesis
The synthesis of TNT-TMP involves the reaction of 2,4,6-trinitrophenol with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine in a 1:1 ratio. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting compound is a yellowish, crystalline powder that is highly explosive.
Aplicaciones Científicas De Investigación
TNT-TMP has been the subject of extensive scientific research due to its potential applications in the field of biochemistry and pharmacology. One of the primary areas of research has been the compound's mechanism of action.
Propiedades
IUPAC Name |
1,2-dimethyl-5,6-dihydro-4H-pyrimidine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C6H12N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-7-4-3-5-8(6)2/h1-2,10H;3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBYHJCSNLIJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCN1C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)



![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)
![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)


![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)